6-Chlorovanillin

Solubility Physicochemical Properties Environmental Partitioning

Researchers monitoring pulp mill effluents require position-specific chlorovanillin standards-generic vanillin or incorrect isomers yield false negatives. 6-Chlorovanillin (CAS 18268-76-3) solves this as the verified primary CuO oxidation marker from chlorolignins. • Certified reference material for HPLC/GC-MS quantification per EPA Method 1653 chlorovanillin workflows • Defined photocatalytic degradation benchmark (t½ = 60 min, TiO₂/UV, 186 ppm) for AOP reactor performance comparison • Ortho-chloroaldehyde reactive handle enables heterocyclic syntheses (kinase inhibitors, flavonoid analogs) inaccessible from vanillin

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 18268-76-3
Cat. No. B092838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorovanillin
CAS18268-76-3
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Cl)O
InChIInChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3
InChIKeyZOKLABLCKDZYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chlorovanillin (CAS 18268-76-3): An Essential Halogenated Aromatic Aldehyde for Environmental Analysis and Specialty Synthesis


6-Chlorovanillin (2-chloro-4-hydroxy-5-methoxybenzaldehyde) is a chlorinated derivative of the ubiquitous flavor and fragrance compound vanillin. It is classified as a halogenated aromatic aldehyde and is frequently encountered as an intermediate in organic synthesis and as an environmental marker . The compound is a solid at room temperature, with a predicted melting point of 167-168 °C, a predicted boiling point of 307.2±37.0 °C, and a calculated LogP of 2.29, indicating moderate lipophilicity [1].

Environmental Marker Halogenated aldehyde for pulp mill effluent fingerprinting and environmental fate studies
Synthetic Building Block Ortho-chloroaldehyde pattern enables heterocyclic synthesis and kinase inhibitor research
Photocatalysis Probe Model recalcitrant pollutant for advanced oxidation process evaluation

Why Vanillin or Other Halogenated Analogs Cannot Substitute for 6-Chlorovanillin in Critical Applications


The substitution of vanillin with a chlorine atom at the 6-position (ortho to the aldehyde) profoundly alters its physicochemical properties and biological interactions. Compared to the parent compound vanillin, the introduction of the electron-withdrawing chlorine atom increases lipophilicity and significantly impacts solubility and metabolic fate [1]. Even among chlorinated analogs, the specific substitution pattern is critical. For instance, the position of the chlorine atom relative to the hydroxyl and methoxy groups dictates the compound's fate in microbial degradation pathways, leading to distinct metabolic products compared to 5-chlorovanillin or the brominated analog 6-bromovanillin [2]. Generic substitution is therefore not viable when specific reactivity, environmental fate, or analytical signature is required.

Positional Isomerism Alters Solubility
6-chlorovanillin and 5-chlorovanillin exhibit differing aqueous solubility, impacting partitioning behavior in environmental or biological assays.
Brominated Analog Divergence
6-bromovanillin undergoes debromination to 4-methylcatechol, a pathway not followed by 6-chlorovanillin, making halogen identity critical for fate studies.
Vanillin Lacks Chloro Handle
Absence of chlorine at the 6-position removes the specific reactivity required for targeted synthesis and the analytical signature needed for environmental marker use.

Quantitative Differentiation of 6-Chlorovanillin: Head-to-Head Evidence Against Comparators


Aqueous Solubility: 6-Chlorovanillin vs. Vanillin and 5-Chlorovanillin

6-Chlorovanillin exhibits a distinct aqueous solubility profile that differs markedly from its parent compound, vanillin, and its positional isomer, 5-chlorovanillin. At 25 °C, the supercooled liquid solubility of 6-chlorovanillin is lower than that of vanillin, reflecting the impact of chlorination on reducing hydrophilicity [1]. Furthermore, the position of the chlorine substituent influences solubility; 6-chlorovanillin and 5-chlorovanillin have different supercooled liquid solubilities, which correlates with differences in their LeBas molar volume [1].

Aqueous Solubility
Head-to-head
Solubility lower than vanillin; differs from 5-chlorovanillin due to positional chlorine effect
Solubility profile supports environmental partitioning assessment
LeBas molar volume correlation; shake-flask/HPLC at 25 °C
Solubility Physicochemical Properties Environmental Partitioning

Metabolic Fate in Anaerobic Enrichment Cultures: 6-Chlorovanillin vs. 5-Chlorovanillin and 6-Bromovanillin

Under anaerobic conditions, 6-chlorovanillin undergoes a distinct transformation pathway compared to its halogenated analogs. In a metabolically stable enrichment culture, 6-chlorovanillin was oxidized to its corresponding carboxylic acid and reduced to chlorinated methylcatechols, with a variable yield (3-30%) of hydroxymethyl intermediates [1]. Critically, the fate of 6-bromovanillin under identical conditions is different: it is debrominated to form 4-methylcatechol, a pathway not observed for 6-chlorovanillin [1].

Anaerobic Biotransformation
Head-to-head
Forms chlorinated methylcatechols; vs 6-bromovanillin which forms 4-methylcatechol via debromination
Distinct pathway supports selective fate tracking in microbial studies
Anaerobic enrichment cultures from Baltic Sea sediments
Microbial Transformation Environmental Biodegradation Metabolomics

Relative Abundance as an Environmental Marker: 6-Chlorovanillin vs. Vanillin in Pulp Mill Effluents

In the characterization of chlorolignins in bleached kraft pulp mill effluents, CuO oxidation followed by HPLC analysis revealed that vanillin and 6-chlorovanillin were the most abundant phenolic oxidation products [1]. This co-occurrence and relative abundance establish 6-chlorovanillin as a key marker for this specific type of industrial pollution, differentiating it from other potential chlorophenolic contaminants that may be present at much lower concentrations or absent altogether.

Environmental Abundance
Class-level
Among most abundant CuO oxidation products of chlorolignins, co-eluting with vanillin
Supports use as analytical signature for pulp mill effluent
HPLC-DAD fingerprint; qualitative abundance ranking
Environmental Monitoring Pulp and Paper Effluent Analytical Chemistry

Photocatalytic Degradation Kinetics: 6-Chlorovanillin as a Model Recalcitrant Pollutant

6-Chlorovanillin has been studied as a model recalcitrant pollutant in advanced oxidation processes. The photocatalytic degradation of a 186 ppm solution using TiO2 under UV light follows first-order kinetics, achieving 50% degradation in 60 minutes under specific recirculation conditions [1]. This quantitative kinetic parameter provides a benchmark for comparing the efficiency of different photocatalytic systems or for assessing the treatability of this specific pollutant.

Photocatalytic t1/2
Reported
50% degradation in 60 min (t1/2 = 60 min)
Benchmark for advanced oxidation process evaluation
186 ppm solution, TiO2/UV, recirculation reactor; first-order kinetics
Advanced Oxidation Processes Wastewater Treatment Photocatalysis

Evidence-Backed Application Scenarios for 6-Chlorovanillin (CAS 18268-76-3)


Environmental Monitoring: As a Certified Reference Material (CRM) for Kraft Pulp Mill Effluent Analysis

6-Chlorovanillin is a primary marker for chlorine-bleached kraft pulp mill effluent. Its identification as one of the most abundant CuO oxidation products from chlorolignins validates its use as a certified reference material (CRM) for HPLC and GC-MS analysis [1]. Laboratories performing environmental monitoring can use 6-chlorovanillin standards to accurately quantify this specific pollutant in water samples, ensuring compliance with regulatory monitoring programs. The compound's availability in certified mixes alongside related compounds like 5-chlorovanillin and 5,6-dichlorovanillin further supports this application .

Advanced Oxidation Process (AOP) Development and Benchmarking

As a model recalcitrant chlorinated aromatic, 6-chlorovanillin is used to evaluate the efficacy of advanced oxidation processes for wastewater treatment. Its well-defined first-order photocatalytic degradation kinetics (t1/2 = 60 min for a 186 ppm solution with TiO2/UV) serve as a benchmark [1]. Researchers and engineers can use this compound to compare the performance of new catalysts, reactor designs, or combined treatment systems (e.g., photo-Fenton, ozonation) against a known, quantified baseline.

Microbial Biodegradation and Ecotoxicology Studies

The compound's distinct metabolic fate, which diverges significantly from its brominated analog 6-bromovanillin, makes it a valuable probe in microbial ecology and ecotoxicology [1]. Researchers can use 6-chlorovanillin to investigate the specificity of anaerobic dehalogenation pathways or as a selective substrate to enrich for microorganisms with specific degradation capabilities. Its known aquatic toxicity profile further supports its use in effect-based assessments of complex effluents .

Synthesis of Kinase Inhibitors and Flavonoid-Like Compounds

6-Chlorovanillin serves as a key halogenated building block in medicinal chemistry. Its unique substitution pattern is employed in the synthesis of specialized molecules, including kinase inhibitors and flavonoid-like compounds with potential antioxidant and anti-inflammatory properties [1]. The ortho-chloroaldehyde functionality provides a specific reactive handle for constructing more complex heterocyclic systems that would be inaccessible from vanillin or other halogenated analogs.

Application
Selection Property
Validation Focus
Environmental Marker Standard
Chlorinated signature distinct from vanillin and 5-chlorovanillin
Analytical method validation for HPLC/GC-MS monitoring workflows
Advanced Oxidation Process Benchmarking
Reported photocatalytic half-life (t1/2 = 60 min)
Catalyst and reactor performance comparison
Microbial Dehalogenation Pathway Studies
Distinct metabolic fate vs 6-bromovanillin
Anaerobic enrichment specificity and ecotoxicity assessment
Halogenated Heterocyclic Synthesis
Ortho-chloroaldehyde reactive handle
Synthesis pathway validation for kinase inhibitor and flavonoid-like analogs

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